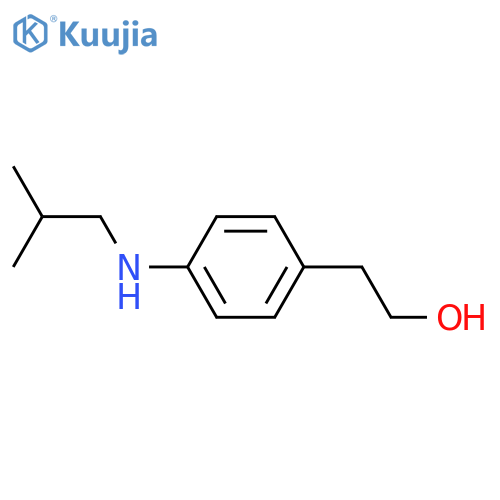

Cas no 850570-38-6 (2-{4-(2-methylpropyl)aminophenyl}ethan-1-ol)

850570-38-6 structure

商品名:2-{4-(2-methylpropyl)aminophenyl}ethan-1-ol

2-{4-(2-methylpropyl)aminophenyl}ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- BENZENEETHANOL, 4-[(2-METHYLPROPYL)AMINO]-

- 2-{4-(2-methylpropyl)aminophenyl}ethan-1-ol

- EN300-167654

- 2-(4-(Isobutylamino)phenyl)ethan-1-ol

- 2-{4-[(2-methylpropyl)amino]phenyl}ethan-1-ol

- AKOS010488602

- 850570-38-6

- CS-0355220

-

- インチ: InChI=1S/C12H19NO/c1-10(2)9-13-12-5-3-11(4-6-12)7-8-14/h3-6,10,13-14H,7-9H2,1-2H3

- InChIKey: FASWPQFVSPDXDE-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 193.146664230Da

- どういたいしつりょう: 193.146664230Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 5

- 複雑さ: 139

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 32.3Ų

2-{4-(2-methylpropyl)aminophenyl}ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-167654-1.0g |

2-{4-[(2-methylpropyl)amino]phenyl}ethan-1-ol |

850570-38-6 | 1g |

$743.0 | 2023-06-08 | ||

| Enamine | EN300-167654-0.25g |

2-{4-[(2-methylpropyl)amino]phenyl}ethan-1-ol |

850570-38-6 | 0.25g |

$381.0 | 2023-09-20 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1425890-5g |

2-(4-(Isobutylamino)phenyl)ethan-1-ol |

850570-38-6 | 95% | 5g |

¥14590.00 | 2024-07-28 | |

| Enamine | EN300-167654-0.05g |

2-{4-[(2-methylpropyl)amino]phenyl}ethan-1-ol |

850570-38-6 | 0.05g |

$348.0 | 2023-09-20 | ||

| Enamine | EN300-167654-10.0g |

2-{4-[(2-methylpropyl)amino]phenyl}ethan-1-ol |

850570-38-6 | 10g |

$3191.0 | 2023-06-08 | ||

| Enamine | EN300-167654-0.1g |

2-{4-[(2-methylpropyl)amino]phenyl}ethan-1-ol |

850570-38-6 | 0.1g |

$364.0 | 2023-09-20 | ||

| Enamine | EN300-167654-0.5g |

2-{4-[(2-methylpropyl)amino]phenyl}ethan-1-ol |

850570-38-6 | 0.5g |

$397.0 | 2023-09-20 | ||

| Enamine | EN300-167654-5.0g |

2-{4-[(2-methylpropyl)amino]phenyl}ethan-1-ol |

850570-38-6 | 5g |

$2152.0 | 2023-06-08 | ||

| Enamine | EN300-167654-1g |

2-{4-[(2-methylpropyl)amino]phenyl}ethan-1-ol |

850570-38-6 | 1g |

$414.0 | 2023-09-20 | ||

| Enamine | EN300-167654-2.5g |

2-{4-[(2-methylpropyl)amino]phenyl}ethan-1-ol |

850570-38-6 | 2.5g |

$810.0 | 2023-09-20 |

2-{4-(2-methylpropyl)aminophenyl}ethan-1-ol 関連文献

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

-

Xiaodan Ouyang,Yaping Cha,Wen Li,Chaoyi Zhu,Muzi Zhu,Shuang Li,Min Zhuo,Shaobin Huang,Jianjun Li RSC Adv., 2019,9, 30171-30181

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

850570-38-6 (2-{4-(2-methylpropyl)aminophenyl}ethan-1-ol) 関連製品

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量